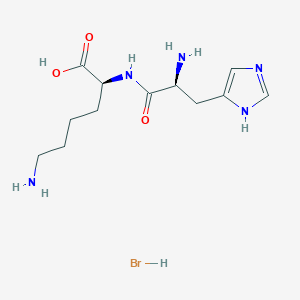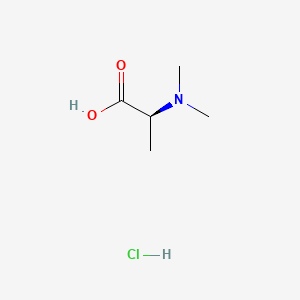
Ethacrynic Acid Mercapturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethacrynic Acid Mercapturate is a biochemical compound primarily used in proteomics research. It is a derivative of ethacrynic acid, a well-known diuretic used to treat high blood pressure and edema caused by conditions such as congestive heart failure, liver failure, and kidney failure . This compound is formed by the conjugation of ethacrynic acid with glutathione, resulting in a mercapturate derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethacrynic Acid Mercapturate can be synthesized through the reaction of ethacrynic acid with glutathione under controlled conditions. The reaction typically involves the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethacrynic Acid Mercapturate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent ethacrynic acid.
Substitution: The mercapturate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound. These products can be further analyzed and characterized using techniques such as HPLC and mass spectrometry .
Scientific Research Applications
Ethacrynic Acid Mercapturate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing new materials and derivatives.
Biology: Employed in studies involving glutathione metabolism and detoxification pathways.
Medicine: Investigated for its potential anticancer properties and its role in regulating cancer hallmark processes such as proliferation, apoptosis, and angiogenesis
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Ethacrynic Acid Mercapturate exerts its effects by inhibiting the Na-K-2Cl cotransporter (NKCC2) present in the thick ascending loop of Henle and macula densa. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis and reduction of extracellular fluid . Additionally, the compound has been shown to regulate oxidative stress and detoxification pathways by modulating glutathione levels and affecting the activity of glutathione S-transferase .
Comparison with Similar Compounds
Similar Compounds
Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Bumetanide: A potent loop diuretic with a higher bioavailability compared to ethacrynic acid.
Torsemide: A loop diuretic with a longer duration of action and different pharmacokinetic profile.
Uniqueness
Ethacrynic Acid Mercapturate is unique due to its ability to form conjugates with glutathione, which enhances its detoxification properties and potential anticancer effects. Unlike other loop diuretics, it is not a sulfonamide, making it suitable for individuals with sulfa allergies .
Properties
IUPAC Name |
(2S)-2-acetamido-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBZDLDJQLBLZ-TVKKRMFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CSC[C@H](C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747717 |
Source


|
| Record name | N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54546-23-5 |
Source


|
| Record name | N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









